molecular formula C17H20N2O3S B4441905 N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4441905
M. Wt: 332.4 g/mol
InChI Key: WMTZWAUOWLVRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as EMA401, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic effects. EMA401 is a selective angiotensin II type 2 receptor (AT2R) antagonist that has been shown to have analgesic and anti-inflammatory properties.

Mechanism of Action

EMA401 works by selectively blocking the N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, which is involved in pain signaling pathways. By inhibiting the activation of N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, EMA401 reduces the transmission of pain signals to the brain, resulting in analgesic effects. Additionally, EMA401 has been shown to reduce the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
EMA401 has been shown to have analgesic and anti-inflammatory effects in preclinical studies. In a study on neuropathic pain, EMA401 was found to significantly reduce pain behavior in rats. In another study on osteoarthritis pain, EMA401 was found to reduce pain behavior and joint damage in rats. EMA401 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One advantage of EMA401 is its selective inhibition of N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, which reduces the risk of off-target effects. Additionally, EMA401 has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of EMA401 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on EMA401. One area of interest is the development of new formulations that improve the solubility and bioavailability of EMA401. Additionally, further studies are needed to investigate the potential therapeutic effects of EMA401 in other conditions, such as cancer pain and neuropathic itch. Finally, there is a need for clinical trials to evaluate the safety and efficacy of EMA401 in humans.

Scientific Research Applications

EMA401 has been extensively studied for its potential therapeutic effects in various conditions, including neuropathic pain, osteoarthritis pain, and inflammatory pain. In preclinical studies, EMA401 has been shown to have analgesic effects by inhibiting the activation of N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, which is involved in pain signaling pathways. EMA401 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-ethylphenyl)-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-13-8-5-6-10-16(13)18-17(20)14-9-7-11-15(12(14)2)19-23(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTZWAUOWLVRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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